molecular formula C36H52OSi B11953906 3-(Triphenylsilyl)-3-octadecanol

3-(Triphenylsilyl)-3-octadecanol

Cat. No.: B11953906
M. Wt: 528.9 g/mol
InChI Key: JETQITUBPKDAHB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Chemistry in Synthetic Methodologies

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. gelest.com This discovery laid the groundwork for a field that would see extensive development in the early 20th century, largely through the pioneering work of Frederic Kipping, who introduced the use of Grignard reagents for creating alkyl and aryl silanes. gelest.com

A significant milestone was the development of the "direct process" by Eugene Rochow and Richard Müller in the 1940s, which enabled the large-scale industrial production of functional organosilanes. researchgate.net This advancement opened the door for the widespread application of organosilicon compounds, including silicones, in various industries. researchgate.net Over the decades, the focus of organosilicon chemistry has expanded from polymers to their use as versatile intermediates in organic synthesis. ontosight.ainih.gov The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and the ability to form hypervalent species, have been harnessed to develop novel synthetic methodologies. researchgate.netresearchgate.net

Distinctive Features and Synthetic Opportunities Presented by Tertiary Alcohol Structures

Tertiary alcohols are organic molecules where a hydroxyl group (-OH) is attached to a carbon atom that is bonded to three other carbon atoms. thermofishersci.inwikipedia.org This structural arrangement confers specific properties, such as resistance to oxidation at the carbinol carbon. In the context of drug discovery, tertiary alcohols can offer improved metabolic stability compared to primary and secondary alcohols. cdnsciencepub.com

Position of 3-(Triphenylsilyl)-3-octadecanol within Contemporary Organosilicon Chemistry Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several key areas of organosilicon research. It is a sterically hindered tertiary alcohol containing a triphenylsilyl group, a long alkyl chain (octadecyl), and a hydroxyl group.

This combination of features suggests potential applications in materials science, such as in the formulation of hydrophobic coatings or as a specialty additive in polymers. The long alkyl chain imparts lipophilicity, while the polar hydroxyl group and the bulky, rigid triphenylsilyl group could influence surface properties and intermolecular interactions. Research on related sterically hindered organosilanols is active, focusing on their synthesis, structural characterization, and reactivity. nih.govresearchgate.nettaylorfrancis.com

Overview of Current Research Challenges and Strategic Objectives for this Compound Class

The synthesis of sterically hindered organosilicon tertiary alcohols like this compound presents a significant challenge. The reaction of a bulky organosilyl nucleophile with a long-chain ketone, or vice versa, can be sluggish and low-yielding due to steric hindrance. nih.gov Developing efficient and selective synthetic methods for this class of compounds is a primary objective for researchers.

Another challenge lies in the detailed characterization of their physical and chemical properties. Understanding how the interplay of the bulky silyl (B83357) group, the long alkyl chain, and the hydroxyl group affects properties such as solubility, melting point, and crystal packing is crucial for designing future applications.

Strategic objectives for this compound class include:

Development of novel synthetic routes: Exploring new catalytic systems or reaction pathways to overcome steric hindrance and improve yields. organic-chemistry.org

Investigation of self-assembly and material properties: Studying how these molecules behave in the solid state and at interfaces to uncover potential applications in materials science.

Exploration of reactivity: Examining the reactivity of the hydroxyl group in the sterically crowded environment to develop new transformations and functional materials.

Interactive Data Table: General Properties of Related Organosilicon Compounds

Compound NameMolecular FormulaKey FeatureCommon Application Area
TriphenylsilanolC₁₈H₁₆OSiA foundational organosilanol.Precursor in silicone chemistry.
Octadecan-1-olC₁₈H₃₈OA long-chain fatty alcohol.Emollient in cosmetics, surfactant.
TrimethylsilanolC₃H₁₀OSiA simple organosilanol.Terminating agent in polymerization.
(tert-Butyldimethylsilyl)methanolC₇H₁₈OSiA sterically hindered primary silanol (B1196071).Protecting group in organic synthesis.

Properties

Molecular Formula

C36H52OSi

Molecular Weight

528.9 g/mol

IUPAC Name

3-triphenylsilyloctadecan-3-ol

InChI

InChI=1S/C36H52OSi/c1-3-5-6-7-8-9-10-11-12-13-14-15-25-32-36(37,4-2)38(33-26-19-16-20-27-33,34-28-21-17-22-29-34)35-30-23-18-24-31-35/h16-24,26-31,37H,3-15,25,32H2,1-2H3

InChI Key

JETQITUBPKDAHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC)(O)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Asymmetric Synthesis and Stereocontrol Methodologies for 3 Triphenylsilyl 3 Octadecanol

Strategic Considerations for Constructing Chiral Tertiary Silylated Alcohols

The synthesis of chiral tertiary alcohols is an inherently challenging endeavor due to the steric hindrance around the prochiral ketone and the difficulty in differentiating between the two substituents on the carbonyl carbon. msu.edu The introduction of a bulky triphenylsilyl group, as in 3-(Triphenylsilyl)-3-octadecanol, further exacerbates these challenges. A primary strategy to overcome these hurdles is the enantioselective 1,2-addition of organometallic reagents to ketones. msu.edu However, ketones are significantly less reactive than aldehydes, making the development of efficient and highly selective catalytic systems paramount. msu.edu

Another critical aspect is the potential for racemization of the chiral tertiary alcohol product. researchgate.net Therefore, the chosen synthetic route must not only be highly enantioselective but also proceed under mild conditions to preserve the stereochemical integrity of the newly formed stereocenter. The synthesis of functionalized tertiary α-silyl alcohols has been achieved through a copper-catalyzed three-component coupling of 1,3-dienes, bis(pinacolato)diboron, and acylsilanes, yielding products with high regio-, diastereo-, and enantioselectivity. nih.gov

Enantioselective Carbon-Silicon Bond Formation

The formation of the carbon-silicon bond is a critical step in the synthesis of silylated compounds. While traditional methods often rely on the reaction of alcohols with chlorosilanes, recent advancements have focused on more atom-economical and environmentally benign catalytic approaches. mdpi.com

Catalytic Asymmetric Silylation of Alcohols

The catalytic enantioselective silylation of alcohols has emerged as a powerful tool for the synthesis of chiral silyl (B83357) ethers. nih.gov This transformation has evolved from a simple protection strategy to a sophisticated method for creating stereocenters with high enantiomeric purity. nih.govnih.gov Both organocatalytic and transition-metal-catalyzed systems have been successfully employed for this purpose. researchgate.net

Organocatalysis offers a metal-free alternative for asymmetric silylation. Chiral isothioureas have been identified as effective catalysts for the kinetic resolution of secondary alcohols via silylation with agents like triphenylsilyl chloride. nsf.govrsc.orgsc.edu Mechanistic studies have revealed that the reaction mechanism can be complex, with evidence suggesting a higher-order dependence on the silyl chloride concentration, indicating a multi-step process involving the catalyst and the silylating agent. nsf.govrsc.org The development of novel imidodiphosphorimidate (IDPi) catalysts has enabled the first organocatalytic enantioselective synthesis of tertiary silyl ethers with "central chirality" on the silicon atom. nih.govacs.org

Transition metals have been extensively used to catalyze the silylation of C-H bonds and alcohols. escholarship.orgrsc.org Copper-catalyzed systems, particularly using a Cu-H species, have been effective in the kinetic resolution of tertiary propargylic alcohols through enantioselective silylation with hydrosilanes. researchgate.netresearchgate.net Rhodium catalysts, often in conjunction with chiral ligands, have been employed for the enantioselective intramolecular silylation of C-H bonds. escholarship.org The development of these catalytic systems has significantly expanded the scope of enantioselective silylation reactions. escholarship.org

The design and optimization of chiral ligands are crucial for achieving high enantioselectivity in transition-metal-catalyzed reactions. escholarship.org For instance, the development of chiral tetrahydroquinyl oxazoline (B21484) ligands has led to highly reactive and enantioselective catalysts for silylation reactions. escholarship.org Similarly, novel chiral aminoamide silanol (B1196071) ligands have been designed for enantioselective copper-catalyzed reactions, where the silanol group plays a key role in the formation of a stabilized active complex. nih.gov The modular design of these ligands allows for fine-tuning of steric and electronic properties to maximize catalytic activity and selectivity. nih.gov

Dehydrogenative Coupling Reactions for Silyl Ether Formation

Dehydrogenative coupling of alcohols with hydrosilanes represents a green and atom-economical alternative to traditional silylation methods that use chlorosilanes. mdpi.comtandfonline.com This approach, which produces hydrogen gas as the only byproduct, can be catalyzed by a variety of transition metal complexes and organocatalysts. mdpi.comtandfonline.comresearchgate.net Cobalt-catalyzed systems have shown high efficiency for the silylation of primary, secondary, and even challenging tertiary alcohols with hydrosilanes under mild conditions. tandfonline.com Tris(pentafluorophenyl)boron has also been demonstrated as an effective catalyst for the dehydrogenative silylation of a wide range of alcohols, including highly hindered ones, with triphenylsilane (B1312308) being a suitable silylating agent. gelest.com

Interactive Data Table: Catalytic Systems for Asymmetric Silylation

Catalyst SystemSubstrate TypeSilylating AgentKey FeaturesReference(s)
Chiral IsothioureasSecondary AlcoholsTriphenylsilyl chlorideKinetic resolution; complex mechanism nsf.govrsc.orgsc.edu
Imidodiphosphorimidates (IDPi)Bis(methallyl)silanes and phenols-First organocatalytic synthesis of Si-stereogenic tertiary silyl ethers nih.govacs.org
Copper-H / (R,R)-Ph-BPETertiary Propargylic AlcoholsHydrosilanesKinetic resolution researchgate.netresearchgate.net
Rhodium / Chiral LigandsC-H bondsHydrosilanesIntramolecular silylation escholarship.org
Cobalt ComplexesPrimary, Secondary, and Tertiary AlcoholsHydrosilanesEarth-abundant metal; high chemoselectivity tandfonline.com
Tris(pentafluorophenyl)boronPrimary, Secondary, and Tertiary AlcoholsTriphenylsilaneLewis acid catalysis; broad scope gelest.com

Electrochemical Approaches to Deoxygenative C-Si Bond Formation in Tertiary Alcohols

The direct transformation of alcohols into organosilicon compounds presents a formidable challenge due to the strength of the C–OH bond. chemrxiv.org However, recent advancements in electrochemistry have enabled the direct deoxygenative silylation of alcohols, including tertiary alcohols, providing a novel and step-economical pathway to C-Si bond formation. chemrxiv.orgnih.gov This method circumvents the need for pre-functionalization of the alcohol, operating under mild conditions without the use of external redox reagents or sacrificial electrodes. chemrxiv.orgnih.gov

The strategy is applicable to a wide array of alcohols, from primary to tertiary, converting them efficiently into their corresponding organosilanes. chemrxiv.orgresearchgate.net The reaction is believed to proceed through the in-situ activation of the alcohol. nih.gov For benzylic and allylic alcohols, a proposed mechanism involves the cathodic reduction of an intermediate silyl ether. This forms a radical anion that subsequently decomposes into a silanolate and a carbon-centered radical. chemrxiv.org A subsequent radical-polar crossover event generates a carbanion, which then reacts with a silane (B1218182) electrophile to form the final C-Si bond. chemrxiv.org This electrochemical approach represents a highly versatile platform for converting abundant feedstock chemicals like alcohols directly into valuable organosilicon compounds such as this compound. chemrxiv.orgnih.gov

Kinetic Resolution and Dynamic Kinetic Resolution of Racemic Tertiary Alcohols

Kinetic resolution (KR) is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For tertiary alcohols, which are sterically hindered, finding efficient resolution methods is particularly challenging. rsc.org Dynamic kinetic resolution (DKR) enhances this process by combining the resolution with an in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. nih.gov This is typically achieved using two orthogonal catalysts: one for the enantioselective reaction and another for the rapid racemization of the slower-reacting enantiomer. nih.gov

Catalyst-Controlled Kinetic Resolution in Silylation Processes

A prominent non-enzymatic method for the kinetic resolution of tertiary alcohols is the catalyst-controlled enantioselective silylation. researchgate.netresearchgate.net This approach has proven particularly effective for tertiary propargylic alcohols. nih.gov The process is catalyzed by a copper(I)-hydride (Cu-H) species, often generated from a commercially available precatalyst like mesitylcopper(I) (MesCu) in conjunction with a chiral bisphosphine ligand, such as (R,R)-Ph-BPE. researchgate.netnih.gov A simple hydrosilane serves as the silylating agent. nih.gov

In this process, one enantiomer of the racemic tertiary alcohol reacts preferentially with the chiral catalyst system to form a silyl ether, while the other enantiomer remains largely unreacted. researchgate.net This allows for the separation of both the enantioenriched silyl ether and the enantioenriched alcohol. nih.gov The technique is also applicable to donor-functionalized tertiary alcohols, where a strained, silicon-stereogenic cyclic silane can be used for reagent-controlled dehydrogenative Si-O coupling. rsc.orgnih.gov The development of these catalyst systems represents a significant advance, as the kinetic resolution of alcohols by silylation was largely unknown before the 21st century, contrasting sharply with well-established acylation techniques. researchgate.netresearchgate.net

Substrate Scope and Analysis of Selectivity Factors (s-values)

The efficacy of a kinetic resolution is quantified by the selectivity factor (s), which compares the reaction rates of the two enantiomers. wikipedia.org A high s-value (typically >50) is necessary to obtain products with high enantiomeric excess (ee) in reasonable yields. wikipedia.org

In the Cu-H-catalyzed kinetic resolution of tertiary propargylic alcohols, a broad substrate scope has been demonstrated. nih.gov The method accommodates both alkyl,aryl-substituted and dialkyl-substituted propargylic alcohols. nih.gov Notably, exceptionally high selectivity factors, with s-values reaching up to 207, have been achieved, particularly when the alkyne terminus is protected with a triisopropylsilyl (TIPS) group. nih.gov

Analogous kinetic resolutions of tertiary allylic alcohols through intramolecular SN2' reactions, using a chiral bisphosphoric acid and a silver salt co-catalyst, also show very high s-factors. nih.govresearchgate.net While this is not a silylation reaction, the data provides insight into how catalyst systems can differentiate between sterically similar groups on a tertiary carbon. The table below, derived from studies on tertiary allylic alcohols, illustrates the influence of substituents on the selectivity factor, which is a key consideration for the potential resolution of a substrate like this compound.

Substrate (Racemic Tertiary Allylic Alcohol)R LR Ss-factorReference
(E)-4b4-FluorophenylMethyl100 nih.gov
(E)-4c4-ChlorophenylMethyl110 nih.gov
(E)-4fPhenylEthyl71 nih.gov
(E)-4jIsopropylMethyl50 nih.gov

This table presents data from the kinetic resolution of tertiary allylic alcohols, which serves as an illustrative example of the high selectivities achievable in resolving tertiary alcohols.

Desymmetrization Strategies for Prochiral Precursors

An alternative and powerful approach to generating enantiomerically pure tertiary alcohols is the desymmetrization of prochiral precursors. researchgate.netresearchgate.net This strategy avoids the 50% theoretical yield limit of standard kinetic resolution and simplifies the synthetic process by creating chirality from an achiral, symmetrical starting material. researchgate.netresearchgate.net

A notable application of this method is the reductive desymmetrization of α-substituted α-oxymalonic esters. researchgate.netnih.gov These prochiral substrates can be readily prepared from commercially available materials. researchgate.netnih.gov The desymmetrization is accomplished through the selective hydrosilylation of one of the two ester groups, catalyzed by a dinuclear zinc complex paired with a chiral tetradentate ligand derived from pipecolinol. researchgate.netnih.gov This reaction can accommodate a diverse range of substituents, including various ethers and amines, making it a versatile method for producing chiral α-tertiary alcohols and their derivatives. researchgate.net The resulting product is a chiral hydroxy-ester, which can be further transformed into the desired tertiary alcohol. nih.gov This desymmetric approach provides an efficient and modular route to complex, enantioenriched tertiary alcohols that would be challenging to access through other methods. researchgate.netresearchgate.net

Mechanistic Elucidation of Silylation Reactions and Reactivity Pathways

Reaction Kinetics and Transition State Analysis in Silylation Processes

Understanding the rates and energy profiles of silylation reactions is fundamental to controlling their outcomes. Modern analytical and computational techniques provide unprecedented insight into these dynamic processes.

Real-time Monitoring and Kinetic Profiling using In Situ Infrared (IR) Spectroscopy

In situ infrared (IR) spectroscopy is a powerful technique for the real-time analysis of chemical reactions, allowing for the continuous monitoring of reactant consumption and product formation without the need for sampling. researchgate.net In silylation reactions, this method can track the concentration changes of key functional groups. For instance, in the silylation of an alcohol with a hydrosilane, the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) and the O-H stretching band, coupled with the appearance of a strong Si-O-C stretching band (around 1000-1100 cm⁻¹), provides a direct measure of the reaction's progress. researchgate.netacs.org

Kinetic profiles generated from this data reveal crucial information about the reaction mechanism. By analyzing the change in concentration over time, reaction orders with respect to the substrate, silylating agent, and catalyst can be determined. researchgate.net This data can help to distinguish between different proposed pathways, such as a Lewis base or general base catalyzed mechanism. researchgate.net Furthermore, in situ IR can sometimes detect the formation and decay of transient intermediates, which appear as new absorption bands during the course of the reaction, providing direct evidence for proposed mechanistic steps. acs.orgresearchgate.net

Time (minutes)Reactant Concentration (mol/L)Product Concentration (mol/L)Reaction Rate (mol/L·min)
00.1000.000-
100.0750.0250.0025
200.0560.0440.0019
300.0420.0580.0014
600.0180.0820.0008

Computational Modeling of Reaction Pathways and Energy Landscapes, including Transition State Geometries

Computational chemistry, particularly using Density Functional Theory (DFT), offers a complementary approach to experimental studies by mapping out the entire energy landscape of a reaction. researchgate.net This involves calculating the potential energy surface (PES), which describes the energy of the system as a function of the positions of its atoms. numberanalytics.com The reaction pathway is the lowest energy route on this surface that connects reactants to products.

A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. numberanalytics.commit.edu Computational methods like Quadratic Synchronous Transit (QST2, QST3) or the Nudged Elastic Band (NEB) method are employed to locate and optimize the geometry of these fleeting transition states. numberanalytics.comfossee.in For a silylation reaction, modeling can reveal the precise arrangement of atoms in the TS, for example, showing the partial formation of the Si-O bond and the partial breaking of the silylating agent's leaving group bond. The calculated activation energy (the energy difference between the reactants and the transition state) is directly related to the reaction rate and can be used to predict how changes in the substrate or catalyst will affect the reaction's feasibility. researchgate.netfossee.in

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAlcohol + Silylating Agent0.0
Transition State (TS)Highest energy point on reaction coordinate+25.3
IntermediateA stable species formed along the pathway-5.2
ProductsSilyl (B83357) Ether + Byproduct-15.8

Role of the Triphenylsilyl Group in Reaction Mechanisms

The triphenylsilyl group ((C₆H₅)₃Si-) imparts unique properties to a molecule due to the combined steric and electronic influences of its three phenyl rings attached to the silicon atom.

Electronic and Steric Effects of the Triphenylsilyl Moiety on Reactivity and Selectivity

The triphenylsilyl group exerts significant influence on reaction outcomes through both steric and electronic effects. rsc.org

Steric Effects : The three bulky phenyl groups create substantial steric hindrance around the silicon atom and the carbon to which it is attached. acs.org This bulk can direct the approach of reagents to a specific face of the molecule, thereby controlling stereoselectivity. It can also hinder access to the reactive center, potentially slowing down reaction rates compared to less bulky silyl groups like trimethylsilyl.

Silyl GroupFormulaRelative Steric BulkPrimary Electronic Effect
Trimethylsilyl (TMS)(CH₃)₃Si-Low+I (Inductive)
Triethylsilyl (TES)(C₂H₅)₃Si-Medium+I (Inductive)
tert-Butyldimethylsilyl (TBDMS)(CH₃)₃C(CH₃)₂Si-High+I (Inductive)
Triphenylsilyl (TPS)(C₆H₅)₃Si-Very High-I (Inductive), Resonance

Intramolecular Rearrangements Involving Silyl Groups, such as Brook Rearrangements

Compounds like 3-(Triphenylsilyl)-3-octadecanol, which are classified as α-silyl carbinols, are susceptible to a characteristic intramolecular rearrangement known as the Brook rearrangement. organic-chemistry.orgwikipedia.org This reaction involves the migration of a silyl group from a carbon atom to the oxygen of an adjacent alkoxide. wikipedia.org The rearrangement is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. organic-chemistry.org

The mechanism proceeds through a cyclic, pentacoordinate silicon intermediate. The primary driving force for this transformation is the exceptional thermodynamic stability of the silicon-oxygen bond, which is significantly stronger than the silicon-carbon bond. organic-chemistry.orgwikipedia.org The reaction is generally irreversible, as the resulting carbanion is quickly protonated by a proton source in the medium. gelest.com The rate of the rearrangement is influenced by the stability of the carbanion formed; electron-withdrawing groups on the carbon facilitate the reaction. organic-chemistry.orggelest.com The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from an oxygen to a carbon and is also a synthetically useful transformation. wikipedia.orgucla.edu

organic-chemistry.orgrhhz.net
FeatureDescription
Reactantα-Silyl carbinol (or corresponding alkoxide)
ProductSilyl ether
Driving ForceFormation of the strong Si-O bond
InitiationBase-catalyzed (e.g., NaH, Et₂NH) organic-chemistry.org
Key IntermediatePentacoordinate silicon species wikipedia.org
StereochemistryRetention of configuration at silicon, inversion at carbon ucla.edu

Radical Strategies in Organosilicon Compound Synthesis

While many syntheses of organosilicon compounds rely on ionic pathways, radical-based strategies have emerged as a powerful alternative. rhhz.net These methods often proceed under milder conditions, exhibit high functional group tolerance, and avoid the use of precious metal catalysts. rhhz.net The construction of C(sp³)–Si bonds, a key linkage in many organosilanes, has particularly benefited from these developments. researchgate.netacs.org

The core of these strategies is the generation of silyl radicals. Silyl radicals can be formed through various methods, including the photolysis or thermolysis of disilanes, hydrogen atom abstraction from hydrosilanes, or through photoredox catalysis and electroreduction of chlorosilanes. rhhz.netresearchgate.netacs.org Once generated, these highly reactive silyl radicals can participate in a variety of transformations. A common reaction is the addition across alkenes or alkynes to form a new C-Si bond and a carbon-centered radical. This new radical can then be trapped or participate in subsequent steps, such as cascade reactions, to rapidly build molecular complexity. rhhz.netrsc.org For example, silyl radical-triggered radical addition-translocation-cyclization (RATC) processes have been developed to construct complex silicon-containing heterocyclic frameworks. rsc.org

MethodPrecursorConditionsReference
Hydrogen AbstractionHydrosilanes (R₃Si-H)Radical initiator (e.g., peroxides), heat/light researchgate.net
Si-Si Bond CleavageDisilanes (R₃Si-SiR₃)Photolysis or thermolysis lkouniv.ac.in
Photoredox CatalysisHydrosilanes or other Si-precursorsPhotocatalyst, visible light rhhz.net
ElectroreductionChlorosilanes (R₃Si-Cl)Electrochemical cell, high potential acs.org

Generation and Reactivity of Silyl Radicals in C(sp3)-Si Bond Formation

The creation of a C(sp3)-Si bond, such as the one found in this compound, can be effectively achieved through radical-mediated processes. This approach typically involves the generation of a silyl radical (like the triphenylsilyl radical, Ph3Si•) which then reacts with a carbon-centered radical.

The process can be initiated through various methods, including the photolytic or thermal decomposition of a suitable silyl precursor. For instance, hydrosilanes (R3Si-H) can be converted into silyl radicals in the presence of a radical initiator. A common strategy involves the reductive deoxygenation of tertiary alcohols. In a reaction analogous to the Barton-McCombie deoxygenation, a xanthate derivative of the alcohol is prepared and subsequently treated with a hydrosilane in the presence of an initiator.

For the synthesis of this compound, this would involve the reaction of a derivative of 3-octadecanol (B3184356) with a triphenylsilyl radical source. The triphenylsilyl radical is a relatively stable radical species, which makes it selective in its reactions. It readily attacks electron-deficient multiple bonds or participates in atom transfer reactions. In the context of C-Si bond formation, the key step is the combination of the Ph3Si• radical with a carbon radical at the C3 position of the octadecyl chain. The stability and reactivity of the generated silyl radical are critical factors that influence the efficiency and yield of the C-Si bond formation.

Intramolecular Radical Migration Phenomena in Tertiary Alcohols

A fascinating aspect of radical chemistry involving organosilicon compounds is the phenomenon of intramolecular radical migration, often referred to as a radical relay or translocation. In the context of silyl-substituted tertiary alcohols, this can manifest as a 1,5-hydrogen atom transfer (1,5-HAT).

This process is particularly relevant in reactions where a radical is generated at a position remote from the silicon atom. For example, if a radical is generated elsewhere on the octadecyl chain of a precursor to this compound, a 1,5-HAT can occur, shifting the radical to the carbon atom bearing the hydroxyl or a derivative group. This translocation is a powerful tool in organic synthesis as it allows for the functionalization of otherwise unreactive C-H bonds.

Electrocatalytic Mechanisms for Carbon-Silicon Bond Formation in Alcohols

Electrocatalysis offers a modern and sustainable alternative for forging C-Si bonds. This method avoids the use of stoichiometric chemical reductants and instead uses electrical current to drive the desired transformation. The formation of the C(sp3)-Si bond in this compound can be envisioned through an electrocatalytic cross-coupling reaction.

Typically, this process involves the electrochemical reduction of a silyl precursor, such as triphenylchlorosilane (Ph3SiCl), at the cathode to generate a nucleophilic silyl anion or a related reactive intermediate. Concurrently, an alkyl electrophile, derived from the alcohol, is activated for coupling. For a tertiary alcohol like 3-octadecanol, this activation can be challenging. One strategy involves converting the alcohol into a better leaving group, such as a tosylate or a phosphate ester.

Recent advancements have focused on the direct use of alcohols through the activation of the C-O bond. This can be achieved using a redox catalyst. The mechanism often involves the formation of a sacrificial anode, commonly zinc or magnesium, which is consumed during the reaction. The alcohol is first converted into an alkyl carboxylate or phosphate. The electrochemically generated silyl nucleophile then displaces this group to form the C-Si bond. Research in this area has demonstrated that a variety of functional groups can be tolerated, making it a versatile method for synthesizing complex molecules.

Below is a table summarizing typical conditions for related electrocatalytic C-Si bond formation reactions, which could be adapted for the synthesis of this compound.

ParameterValue / ConditionPurpose
Cathode Glassy Carbon or PlatinumSurface for reduction of the silyl precursor.
Anode Sacrificial (e.g., Zn, Mg)Acts as the reductant, gets consumed.
Silyl Source Chlorotriphenylsilane (Ph3SiCl)Precursor to the nucleophilic silyl species.
Alcohol Derivative Alkyl Tosylate or PhosphateConverts the hydroxyl into a good leaving group.
Solvent Tetrahydrofuran (THF) or Acetonitrile (MeCN)Provides a medium for ionic conductivity.
Supporting Electrolyte Tetrabutylammonium tetrafluoroborate (Bu4NBF4)Ensures the flow of current through the solution.
Catalyst Nickel or Palladium complexCan be used to facilitate the C-O bond cleavage.
Current Constant Current (Galvanostatic)Controlled rate of electrochemical reaction.

This electrocatalytic approach represents a significant step towards more environmentally friendly chemical synthesis, reducing waste and often operating under milder conditions than traditional methods.

Chemical Transformations and Synthetic Utility of 3 Triphenylsilyl 3 Octadecanol

Strategic Utilization of the Triphenylsilyl Group as a Synthetic Auxiliary

The triphenylsilyl (TPS) group, analogous to other bulky silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS), serves as a robust protecting group for the tertiary alcohol. masterorganicchemistry.com Its steric bulk and electronic properties can be strategically employed to influence reactivity elsewhere in the molecule and can be removed under specific conditions when its role is complete.

The cleavage of the silicon-oxygen bond to regenerate the tertiary alcohol is a key step in synthetic sequences. The stability of the triphenylsilyl ether necessitates specific reagents for its removal. The most common and effective method involves the use of fluoride ion sources, which exploit the high strength of the silicon-fluoride bond (Si-F bond strength is ~30 kcal/mol stronger than Si-O). harvard.edu Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective for this purpose. libretexts.org Acidic hydrolysis is another viable method, though the stability of the triphenylsilyl group is considerably greater than less hindered silyl ethers like trimethylsilyl (TMS). masterorganicchemistry.com Selective deprotection can be achieved in the presence of other, more acid-labile or base-labile protecting groups by careful choice of conditions. masterorganicchemistry.comorganic-chemistry.org

Table 1: Selected Deprotection Methodologies for Silyl Ethers Applicable to 3-(Triphenylsilyl)-3-octadecanol

Reagent/Catalyst Solvent(s) Conditions Comments
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (THF) Room Temperature Standard and highly effective method for most silyl ethers. libretexts.org
Acetyl chloride (catalytic) Methanol (MeOH) Mild Conditions Effective for cleaving TBDPS ethers, analogous to TPS. organic-chemistry.org
Pyridine•(HF)x Acetonitrile (CH3CN) 0 °C to RT Effective fluoride source, often used for acid-sensitive substrates. harvard.edu
Formic acid Methanol or Dichloromethane Mild Conditions Can selectively cleave certain silyl ethers while others remain intact. nih.gov
Hafnium triflate (Hf(OTf)4) (catalytic) Various Mild Conditions Potent Lewis acid catalyst for cleaving silyl ethers, including those of tertiary alcohols. organic-chemistry.org

The voluminous nature of the triphenylsilyl group at the C-3 position is expected to exert significant steric influence on any subsequent reactions. This steric hindrance can direct reagents to attack less encumbered positions of the molecule, thereby controlling regioselectivity. For instance, in reactions involving the octadecyl chain, the silyl group would sterically shield the C-2 and C-4 positions, potentially favoring transformations at the terminal end of the alkyl chain.

In reactions where new stereocenters are formed adjacent to the silyl-bearing carbon, the triphenylsilyl group can play a crucial role in diastereoselection. By blocking one face of the molecule, it can force an incoming reagent or reactant to approach from the less hindered side. While the specific molecule this compound lacks adjacent modifiable centers in its basic form, this directing effect is a fundamental principle in the chemistry of α-silylated alcohols and ketones. The steric interference of the α-substituent can significantly influence the recognition of the substrate by a catalyst, thereby controlling the stereochemical outcome of the reaction. chinesechemsoc.org

Reactivity at the Tertiary Hydroxyl Center

The tertiary alcohol at C-3 is a key site of reactivity. Unlike primary and secondary alcohols, it lacks an α-hydrogen atom and thus cannot undergo oxidation. fiveable.me Its transformations primarily involve substitution or elimination reactions at the carbinol carbon.

The direct displacement of the hydroxyl group is difficult due to its poor leaving group nature (hydroxide, OH⁻). ub.edu Therefore, functional group interconversions typically require a two-step process: activation of the hydroxyl group into a better leaving group, followed by nucleophilic substitution. Given the tertiary nature of the carbon, these substitutions often proceed through an Sₙ1-type mechanism involving a stabilized tertiary carbocation intermediate. nih.gov This approach allows for the conversion of the tertiary alcohol into a variety of other functional groups.

Table 2: Potential Functional Group Interconversions at the Tertiary Hydroxyl Center

Target Functional Group Reagent(s) Mechanism Comments
Tertiary Alkyl Halide (Cl, Br) SOCl₂, PBr₃, or TMSCl/TMSBr Sₙ1/Sₙi Activation of the -OH group followed by halide attack. fiveable.menih.gov
Tertiary Alkyl Azide Ph₃P, DEAD, NaN₃ (Mitsunobu-like) or via tosylate Sₙ1/Sₙ2 Conversion to azide, a versatile precursor for amines.
Tertiary Ether Williamson Ether Synthesis (via alkoxide) Sₙ1 Requires conversion to a halide first, then reaction with an alkoxide.
Tertiary Thiol/Thiocyanate PPh₃, DIAD, Ph₃SiSCN or via tosylate Sₙ1 Stereoretentive conversion to thiocyanates has been achieved in analogous systems. nih.gov

The complete removal of the tertiary hydroxyl group to yield the corresponding alkane, 3-(triphenylsilyl)octadecane, is a valuable synthetic transformation. This deoxygenation can be accomplished through several methods, with radical-based approaches being particularly effective for tertiary alcohols. acs.orgresearchgate.net

The Barton-McCombie reaction, a classic method, involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical reduction with a tin hydride. researchgate.net More modern, less toxic variations have been developed. One strategy involves the formation of mixed oxalate esters with N-hydroxy-2-thiopyridone, which can be deoxygenated under radical conditions. rsc.org Another approach is the deoxygenation of tertiary alcohol trifluoroacetates using silanes as the reducing agent. Furthermore, direct deoxygenation protocols using hydrazine under photoirradiation or electrochemical methods have been developed, offering mild and efficient alternatives. researchgate.net

Table 3: Selected Deoxygenation Strategies for Tertiary Alcohols

Method Key Reagents Intermediate Comments
Barton-McCombie Reaction NaH, CS₂, MeI; then Bu₃SnH, AIBN Xanthate ester Classic but relies on toxic tin reagents. researchgate.net
Oxalate Ester Reduction N-hydroxy-2-thiopyridone oxalate ester Oxalate ester A newer radical method avoiding heavy metals. rsc.org
Silane (B1218182) Reduction PhSiH₃, radical initiator Activated ester (e.g., benzoate) Uses silanes as a less toxic hydrogen atom source. researchgate.net
Direct Deoxygenation Hydrazine (N₂H₄), light Alcohol Metal-free protocol with excellent functional group tolerance. researchgate.net
Catalytic Dehydroxylation Ti catalyst Alcohol Direct, mild dehydroxylation of tertiary alcohols. organic-chemistry.org

Transformations Involving the Octadecyl Alkyl Chain

The long, saturated octadecyl chain is generally unreactive. Selective functionalization of a specific C-H bond within such a chain presents a significant synthetic challenge due to the similar reactivity of the numerous methylene (B1212753) (CH₂) groups. nih.gov Most strategies rely on directing groups or radical processes that favor the terminal position.

Without a directing group anchored to the terminus of the chain, functionalization often occurs statistically or at the most electronically activated or sterically accessible positions. However, advanced catalytic systems have been developed for the terminal-selective functionalization of linear alkanes. nih.gov For instance, a palladium-catalyzed process can achieve regioconvergent cross-coupling of a mixture of secondary alkyl bromides (derived from the alkane) to selectively form the linear, terminally-arylated product. nih.gov While applying such methods to this compound would require a multi-step sequence, it highlights a potential strategy for modifying the otherwise inert alkyl chain at its ω-position. Additionally, introducing long alkyl chains onto surfaces or into polymers can be used to create superhydrophobic materials. mdpi.com

Chemical Modifications and Functionalization of the Long Alkyl Moiety

The octadecyl chain of this compound offers a rich landscape for chemical modification, primarily through the selective functionalization of its C(sp³)–H bonds. Modern synthetic methods allow for the introduction of various functional groups at positions that are remote from the existing functional groups, a process that can be guided by the tertiary alcohol.

One of the most promising strategies for the functionalization of the long alkyl moiety is through remote C–H activation , often initiated by the generation of an alkoxy radical from the tertiary alcohol. nih.govresearchgate.netchinesechemsoc.org This can be achieved under mild conditions using visible-light photocatalysis. nih.govresearchgate.net The resulting alkoxy radical can then undergo an intramolecular 1,n-hydrogen atom transfer (HAT), where 'n' dictates the position of the newly formed carbon-centered radical on the alkyl chain. This site-selectivity is influenced by the conformational flexibility of the alkyl chain and the stability of the resulting radical. For the octadecyl chain in this compound, this could potentially allow for selective functionalization at the δ-position (C-7) or even more remote sites.

Once the carbon-centered radical is generated, it can be trapped by a variety of reagents to introduce new functional groups. The table below summarizes potential transformations based on this strategy.

TransformationReagent/CatalystFunctional Group Introduced
Heteroarylation Heteroaryl groupsHeteroaryl
Cyanation Cyanating agentsCyano (-CN)
Olefination Alkenes (e.g., ethyl acrylate)Substituted alkene
Arylation/Alkylation Aryl/alkyl halides with a suitable catalystAryl/Alkyl

It is important to note that the bulky triphenylsilyl group may exert significant steric hindrance, potentially influencing the regioselectivity of the HAT process and the subsequent trapping of the radical intermediate.

Another approach for the functionalization of the alkyl chain is through transition-metal-catalyzed C–H activation . acs.orgnih.govnih.gov While often requiring a directing group, the hydroxyl group in this compound could potentially serve this role, guiding a metal catalyst to specific C–H bonds. This methodology has been successfully applied to the functionalization of long-chain aliphatic compounds. nih.gov

Integration into Multistep Organic Synthesis of Complex Molecules

The strategic placement of the triphenylsilyl group and the tertiary alcohol makes this compound a potentially valuable building block in the synthesis of complex molecules, such as natural products or their analogues. rsc.orgmdpi.com The silyl group can serve multiple purposes in a synthetic sequence.

Initially, the hydroxyl group can be used to direct the functionalization of the octadecyl chain, as discussed in the previous section. Following this, the triphenylsilyl group can be transformed into other functionalities. For instance, the Tamao-Fleming oxidation allows for the conversion of a C–Si bond into a C–O bond, which would transform the silyl group into a hydroxyl group, yielding a diol. This transformation would significantly increase the molecular complexity and provide a new handle for further synthetic manipulations.

Alternatively, the triphenylsilyl group and the adjacent hydroxyl group can participate in a Peterson olefination reaction to introduce a double bond. This would open up a new set of possible transformations, such as epoxidation, dihydroxylation, or metathesis reactions, to further elaborate the molecular scaffold.

The long octadecyl chain itself is a feature found in many biologically active molecules, particularly lipids and signaling molecules. By using this compound as a starting material, it may be possible to develop more efficient synthetic routes to these complex targets. The ability to selectively functionalize the alkyl chain would allow for the introduction of key pharmacophores or reactive handles for bioconjugation.

The table below outlines a hypothetical synthetic sequence illustrating the potential of this compound in multistep synthesis.

StepReactionReagent/CatalystResulting Intermediate
1Remote C-H CyanationPhotocatalyst, Cyanating AgentCyanated this compound
2Tamao-Fleming OxidationH₂O₂, F⁻, KHCO₃Diol with a cyano group on the alkyl chain
3Protection of DiolsProtecting group reagentProtected diol
4Reduction of Cyano GroupReducing agent (e.g., LiAlH₄)Primary amine
5Amide CouplingCarboxylic acid, Coupling agentComplex amide product

This hypothetical sequence demonstrates how the unique functionalities of this compound could be leveraged to build molecular complexity in a controlled and stepwise manner. The interplay between the directing effect of the hydroxyl group and the latent reactivity of the triphenylsilyl group provides a powerful synthetic strategy.

Advanced Characterization and Structural Investigations

Spectroscopic Methodologies for Stereochemical and Structural Assignment

Spectroscopic techniques are fundamental in piecing together the molecular puzzle of 3-(Triphenylsilyl)-3-octadecanol, from its basic connectivity to the absolute arrangement of atoms in space.

Determining the absolute configuration of a chiral alcohol is a common challenge in organic chemistry. researchgate.net A powerful NMR-based method involves the use of chiral derivatizing agents (CDAs) to convert a pair of enantiomers into a pair of diastereomers. nih.gov These newly formed diastereomers possess distinct physical properties and, crucially, different NMR spectra. nih.govacs.org

For an alcohol like 3-octadecanol (B3184356), the precursor to the title compound, derivatization with a chiral silylating reagent, such as a chlorosilane bearing a chiral auxiliary, would produce diastereomeric silyl (B83357) ethers. acs.orgresearchgate.net The ¹H NMR spectra of these diastereomers would exhibit noticeable differences in chemical shifts (Δδ), particularly for protons near the newly formed chiral silyloxy center. researchgate.net By comparing the NMR data of the derivatized alcohol to authentic samples prepared from known enantiomers of the chiral reagent, the absolute configuration of the original alcohol can be assigned. acs.org This methodology is effective even on a microscale (sub-milligram) and the derivatizing group can often be removed easily after analysis. nih.gov

While basic ¹H and ¹³C NMR provide initial data, advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of the complex structure of this compound. ipb.ptresearchgate.net These methods reveal correlations between different nuclei, confirming the molecular framework. nih.gov

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the entire C18 alkyl chain, from the terminal methyl group (C18) to the methylene (B1212753) group at C4, and from the ethyl group at C2/C1 to the chiral center.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon in the octadecanol and triphenyl portions of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is arguably the most powerful tool for assembling the complete structure. It would show correlations between the phenyl protons and the silicon atom, between the silicon atom and carbons C2, C3, and C4 of the octadecyl chain, and between the C2 and C4 protons and the C3 quaternary carbon, thus unequivocally confirming the placement of the triphenylsilyl group at the C3 position.

²⁹Si NMR Spectroscopy: Given the presence of a silicon atom, ²⁹Si NMR provides direct information about the silicon's chemical environment. mdpi.comresearchgate.net The chemical shift would confirm the formation of a Si-C bond and its attachment to four substituents (three phenyl rings and one alkyl group), distinguishing it from other potential silicon species. researchgate.net

A summary of how these techniques contribute to the structural elucidation is presented in the table below.

NMR Technique Purpose Information Gained for this compound
¹H NMR Identifies chemically distinct protons and their integrations.Provides initial assessment of phenyl, alkyl, and hydroxyl protons.
¹³C NMR Identifies chemically distinct carbon atoms.Shows signals for all 36 carbons, including the quaternary C3.
COSY Maps ¹H-¹H spin-spin coupling networks.Confirms proton connectivity within the octadecyl chain.
HSQC Correlates protons to their directly bonded carbons.Assigns specific ¹H signals to their corresponding ¹³C signals.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Confirms the connection of the triphenylsilyl group to C3 of the octadecyl chain.
²⁹Si NMR Probes the local environment of the silicon nucleus.Verifies the tetra-substituted silicon center and its bonding.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This allows for the determination of the elemental formula with high confidence. For this compound (C₃₆H₅₂OSi), HRMS would verify the presence and number of carbon, hydrogen, oxygen, and silicon atoms, distinguishing it from other potential compounds with the same nominal mass.

Furthermore, when coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), HRMS can be used to monitor the progress of the silylation reaction in real-time. researchgate.net This allows for the detection and identification of transient reaction intermediates and byproducts. scripps.edu For instance, in the synthesis of the title compound, LC-HRMS could identify partially reacted species or rearranged products, providing crucial insights into the reaction mechanism and helping to optimize reaction conditions for higher yield and purity. youtube.com

Crystallographic Studies for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the gold standard for the determination of molecular structure, providing an unambiguous 3D model of a molecule in the solid state. ed.ac.uk This technique is uniquely capable of determining the absolute configuration of a chiral molecule without reference to any other chiral substance. mit.edu

To perform this analysis on this compound, a single, high-quality crystal grown from an enantiomerically pure sample would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The analysis relies on the phenomenon of anomalous scattering, where the presence of atoms in a non-centrosymmetric crystal structure causes small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). mit.edu Modern techniques allow for confident assignment even with molecules containing only lighter atoms like oxygen. mit.edu

The result of a successful crystallographic study would be a complete structural model, detailing precise bond lengths, bond angles, and torsional angles. This would not only provide irrefutable proof of the absolute configuration at C3 but also reveal the preferred conformation of the molecule in the crystal lattice, showing the spatial arrangement of the bulky triphenylsilyl group relative to the long octadecyl chain.

Computational Chemistry in Predicting and Confirming Molecular Structures and Conformations

Computational chemistry serves as a powerful complementary tool to experimental techniques, enabling the prediction and analysis of molecular properties. ucsf.edu Using methods like Density Functional Theory (DFT) and Molecular Mechanics (MM), it is possible to build accurate in silico models of this compound. numberanalytics.com

These computational models can be used to:

Predict Low-Energy Conformations: The significant steric bulk of the triphenylsilyl group and the flexibility of the octadecyl chain allow for numerous possible conformations. Computational energy calculations can identify the most stable, low-energy arrangements of the molecule. researchgate.net

Confirm Structural Assignments: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts. mit.edu By comparing the calculated NMR spectrum of a proposed structure with the experimental spectrum, one can gain additional confidence in the structural assignment.

Support Stereochemical Assignment: The energies of the two enantiomers, (R)- and (S)-3-(Triphenylsilyl)-3-octadecanol, can be calculated. Furthermore, by modeling the diastereomeric transition states or products formed with a chiral derivatizing agent, computational methods can help rationalize the observed stereochemical outcomes of reactions. numberanalytics.com

The synergy between computational prediction and experimental verification provides a robust framework for understanding the complex structural and stereochemical features of organosilicon compounds. acs.org

Emerging Applications and Future Research Trajectories

Development of 3-(Triphenylsilyl)-3-octadecanol as a Chiral Auxiliary or Ligand Precursor

The presence of a stereogenic center in this compound makes it a candidate for development as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of reactions, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. wikipedia.org The bulky triphenylsilyl and long octadecyl groups could provide significant steric hindrance, which is crucial for inducing high levels of stereoselectivity in asymmetric transformations. researchgate.netresearchgate.net

Research in this area would likely focus on attaching the chiral alcohol to a prochiral substrate. The steric bulk of the triphenylsilyl group could then effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thereby controlling the formation of a new stereocenter. nih.govthieme-connect.com Subsequent cleavage of the auxiliary would yield the enantiomerically enriched product. The development of chiral auxiliaries based on tertiary alcohols is an active area of research, and this compound represents a novel, unexplored option. researchgate.netresearchgate.netnih.gov

Furthermore, the hydroxyl group could be functionalized to create novel chiral ligands for asymmetric catalysis. By coordinating to a metal center, such ligands can create a chiral environment that influences the stereochemical course of a catalyzed reaction. researchgate.net

Table 1: Comparison of Common Chiral Auxiliaries and Potential Features of this compound

Chiral AuxiliaryKey Structural FeatureCommon ApplicationsPotential Advantage of this compound
Evans' OxazolidinonesOxazolidinone ringAsymmetric alkylations, aldol (B89426) reactionsIncreased steric bulk from triphenylsilyl group may enhance diastereoselectivity.
CamphorsultamCamphor-derived sultamDiels-Alder reactions, conjugate additionsThe long alkyl chain could influence solubility and phase behavior in certain reaction media.
(R,R)- and (S,S)-PseudoephedrineAmino alcoholAsymmetric alkylationsThe silicon atom offers a unique electronic and steric environment compared to carbon-based auxiliaries.

Exploration in Materials Science as a Precursor for Advanced Organosilicon Materials

Organosilanols are fundamental building blocks for a wide array of organosilicon materials, including silicones, resins, and coatings. ontosight.aiontosight.ai The triphenylsilyl group in this compound suggests its potential as a precursor for advanced materials with tailored properties. The hydroxyl group can undergo condensation reactions to form siloxane (Si-O-Si) bonds, the backbone of silicones. sigmaaldrich.com

The presence of the bulky triphenylsilyl group and the long octadecyl chain would likely result in materials with unique characteristics. The triphenylsilyl moiety could enhance thermal stability and refractive index, while the long alkyl chain could impart hydrophobicity and flexibility. zmsilane.com These properties are desirable in applications such as high-performance sealants, hydrophobic coatings, and advanced optical materials. ontosight.aimdpi.com

Future research could investigate the polymerization of this compound or its co-polymerization with other silane (B1218182) monomers to create novel silicon-based polymers. The self-assembly of such materials, driven by the interplay of the aromatic triphenylsilyl groups and the aliphatic octadecyl chains, could lead to the formation of ordered nanostructures. nih.govunm.edu

Catalytic and Methodological Innovations Inspired by the Compound's Unique Structure

The unique structure of this compound could inspire new catalytic and methodological developments. Organosilanols can act as catalysts or pre-catalysts in various organic transformations. ontosight.aisigmaaldrich.comzmsilane.com The hydroxyl group can participate in hydrogen bonding, activating substrates, while the silicon atom can exhibit Lewis acidic properties. soci.org

The sterically hindered environment around the silanol (B1196071) functionality in this compound might enable highly selective transformations that are difficult to achieve with less bulky catalysts. For instance, it could be explored as an organocatalyst for reactions where controlling the steric environment around the active site is paramount.

Moreover, the reactivity of the C-Si bond in triphenylsilyl-substituted compounds could be exploited in novel synthetic methodologies. cdnsciencepub.com The cleavage of the silicon-carbon bond can be a key step in various synthetic applications. nih.gov The specific substitution pattern of this compound might lead to unique reactivity profiles under certain reaction conditions, opening doors for new synthetic strategies. researchgate.net

Sustainable Synthesis Approaches for Organosilicon Tertiary Alcohols

The development of sustainable methods for the synthesis of organosilicon compounds, including tertiary alcohols like this compound, is a growing area of interest. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Modern approaches focus on catalytic and more environmentally benign processes. researchgate.net

Catalytic oxidation of hydrosilanes presents a green alternative to conventional hydrolysis of chlorosilanes for producing silanols. researchgate.netacs.org Research into the synthesis of this compound could focus on developing catalytic routes, for example, through the hydrosilylation of a suitable ketone followed by a selective oxidation step. wikipedia.org The use of earth-abundant metal catalysts or even metal-free catalytic systems would be a significant step towards sustainability. organic-chemistry.org

Furthermore, exploring one-pot procedures that minimize waste and purification steps would be a key objective. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, would guide the development of new synthetic routes to this and related organosilicon tertiary alcohols. ontosight.ai

Table 2: Potential Sustainable Synthesis Strategies for Organosilicon Tertiary Alcohols

StrategyDescriptionPotential Advantages
Catalytic Hydrosilylation/OxidationA two-step, one-pot reaction involving the catalytic addition of a hydrosilane to a ketone, followed by oxidation.Avoids the use of stoichiometric organometallic reagents and can be more atom-economical.
Direct Catalytic Oxidation of OrganosilanesThe use of a catalyst to directly convert a C-H bond to a C-OH group in the presence of a silicon moiety.Potentially shortens the synthetic route and reduces waste.
BiocatalysisEmploying enzymes to catalyze the formation of the chiral alcohol with high stereoselectivity.Mild reaction conditions, high selectivity, and use of renewable catalysts.
Flow ChemistryPerforming the synthesis in a continuous flow reactor.Improved safety, scalability, and process control.

Design and Synthesis of Analogues with Tailored Reactivity Profiles for Specific Applications

The structure of this compound serves as a template for the design and synthesis of a wide range of analogues with tailored properties. By systematically modifying the substituents on the silicon atom and the carbon backbone, new compounds with specific reactivity profiles can be created. researchgate.net

For example, replacing the phenyl groups on the silicon with other aryl or alkyl groups would modulate the steric and electronic properties of the silanol. nih.gov This could fine-tune its performance as a chiral auxiliary or catalyst. Similarly, altering the length and functionality of the alkyl chain could impact its solubility, thermal properties, and its utility in materials science. nih.gov

The synthesis of these analogues would likely involve the reaction of a functionalized organolithium or Grignard reagent with a suitable silane precursor. lkouniv.ac.in The ability to create a library of related compounds would allow for a systematic investigation of structure-activity relationships, accelerating the discovery of new molecules with optimized performance for specific applications in catalysis, materials science, and asymmetric synthesis. nih.gov

Q & A

What established methods are available for synthesizing 3-(Triphenylsilyl)-3-octadecanol, and how do reaction conditions influence yield?

Answer:
Electrochemical synthesis is a promising method for organosilicon compounds like this compound. For example, β-silyl-cyanohydrines can be synthesized via electrochemical coupling of alkenes with triphenylsilane under controlled conditions (e.g., constant current, aprotic solvents). Scaling this reaction to 5 mmol yields 72% product . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance ion mobility.
  • Electrode material : Platinum or carbon electrodes minimize side reactions.
  • Temperature : Room temperature avoids thermal degradation of silane precursors.
Parameter Optimal Condition Yield Impact
Current density5–10 mA/cm²Higher current → faster kinetics
Silane:Alkene ratio1.2:1Excess silane drives reaction
Reaction time6–8 hoursProlonged time → side products

What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Characterization requires a combination of techniques due to the compound’s steric bulk and silicon core:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm triphenylsilyl attachment. 29^29Si NMR resolves silicon bonding patterns (e.g., δ −5 to −10 ppm for triphenylsilyl groups).
  • Mass spectrometry (HRMS) : Validates molecular weight (C36_{36}H52_{52}OSi; calc. 528.901) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~250–300°C, typical for silane-core compounds) .
Property Value Technique
Molecular weight528.901 g/molHRMS
Melting pointNot reportedDSC/TGA (decomposition)
SolubilityOrganic solventsNMR in CDCl3_3/DMSO-d6_6

How can researchers resolve contradictions in thermal stability data across studies?

Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from:

  • Sample purity : Impurities (e.g., residual solvents) lower observed stability. Use recrystallization or column chromatography for purification.
  • Measurement methodology : TGA (heating rate 10°C/min under N2_2) vs. DSC (sealed pans) yield different profiles.
  • Structural analogs : Compare with silane-core hosts like 1,3-bis(triphenylsilyl)benzene (UGH-3), which has a glass transition temperature (Tg_g) of 164°C .

Recommendation : Standardize protocols (heating rate, atmosphere) and cross-validate with elemental analysis.

What role does the triphenylsilyl group play in material science applications?

Answer:
The triphenylsilyl group enhances:

  • Thermal stability : High Tg_g (118–164°C) in silane-core hosts improves device longevity in OLEDs .
  • Electron transport : Silicon’s σ*-orbital facilitates charge transfer in optoelectronic materials.
  • Steric hindrance : Bulky substituents prevent aggregation in thin-film architectures.

Experimental design : Incorporate the compound into host-guest systems (e.g., blue TADF OLEDs) and measure efficiency via electroluminescence quantum yield (EQE).

How can reaction conditions be optimized for scalable synthesis of this compound?

Answer:
Optimization strategies include:

Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity.

Solvent-free conditions : Reduce purification steps and improve atom economy.

Flow chemistry : Continuous electrochemical reactors improve reproducibility for multi-gram synthesis .

Data contradiction analysis : Lower yields at scale (e.g., 72% at 5 mmol vs. 85% at 1 mmol) suggest mass transfer limitations. Address via reactor design (e.g., microfluidic channels).

What challenges arise in analyzing the steric effects of the triphenylsilyl group?

Answer:
The bulky triphenylsilyl group complicates:

  • Crystallography : Poor crystal growth due to disorder. Use powder XRD or computational modeling (DFT) to predict geometry.
  • Reactivity studies : Steric hindrance slows nucleophilic attacks. Kinetic studies (e.g., pseudo-first-order conditions) quantify rate constants.

Methodology : Pair experimental data with computational tools (e.g., Gaussian for steric maps) to correlate structure with reactivity .

How is this compound used in advanced optoelectronic research?

Answer:
In OLEDs, the compound’s silane core acts as:

  • Host material : Blends with emitters (e.g., carbazole derivatives) to improve exciton confinement.
  • Morphology stabilizer : Reduces phase separation in emissive layers.

Experimental validation : Fabricate devices with structure ITO/host:emitter/TPBi/LiF/Al and compare luminance efficiency (cd/A) and CIE coordinates .

What strategies mitigate impurities in the synthesis of this compound?

Answer:
Common impurities include unreacted silane and alkene dimers. Mitigation involves:

  • Chromatography : Silica gel columns with hexane/ethyl acetate (9:1).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • In-line monitoring : ReactIR tracks reaction progress and intermediates .

How does the compound’s solubility profile impact its application in biological assays?

Answer:
While solubility in organic solvents (e.g., DCM, THF) suits material science, limited aqueous solubility restricts biological use. Modify via:

  • Derivatization : Introduce polar groups (e.g., PEG chains) while retaining the silane core.
  • Nanoparticle encapsulation : Use PLGA or liposomes for drug delivery studies .

What computational tools predict the reactivity of this compound?

Answer:

  • DFT calculations : Simulate transition states for silylation reactions (software: Gaussian, ORCA).
  • Molecular dynamics (MD) : Model aggregation behavior in thin films (software: GROMACS).
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.